

Bryodulcosigenin: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential

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Compound of Interest		
Compound Name:	Bryodulcosigenin	
Cat. No.:	B10818041	Get Quote

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Discovery and History

Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid that has garnered significant interest in the scientific community for its diverse pharmacological activities. Its discovery dates back to 1959 by P. Tunmann and F.K. Schehrer, who first isolated the compound from the roots of Bryonia dioica Jacq., a perennial vine belonging to the Cucurbitaceae family.[1] Bryonia dioica, commonly known as white bryony or English mandrake, has a long history in European traditional medicine, where its roots were used for various ailments, albeit with caution due to their potent and potentially toxic effects.[1]

The initial research focused on the chemical characterization of the constituents of Bryonia dioica roots. The work of Tunmann and Schehrer, published in Archiv der Pharmazie, laid the groundwork for future investigations into the chemical and biological properties of **bryodulcosigenin** and other related cucurbitacins.[1] Subsequent studies have further elucidated the chemical structure and stereochemistry of **bryodulcosigenin**, confirming it as a tetracyclic triterpenoid with the molecular formula C₃₀H₅₀O₄.

For decades following its discovery, research on **bryodulcosigenin** was sporadic. However, in recent years, there has been a resurgence of interest in this compound, driven by modern screening techniques and a growing demand for novel therapeutic agents from natural



sources. This has led to the exploration of its anti-inflammatory, neuroprotective, anti-osteoporotic, and anti-cancer properties, revealing its potential as a lead compound for drug development.[2]

Chemical Properties

Property	Value	
Molecular Formula	C30H50O4	
Molecular Weight	474.7 g/mol	
IUPAC Name	(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one	
Class	Cucurbitane-type Triterpenoid	
Synonyms	11-Oxomogrol	

Biological Activities and Mechanism of Action

Bryodulcosigenin has been shown to possess a wide range of biological activities, making it a promising candidate for further preclinical and clinical investigation.

Anti-inflammatory and Neuroprotective Effects

Bryodulcosigenin has demonstrated significant anti-inflammatory and neuroprotective properties in various in vivo models. In a rat model of acute cerebral ischemia/reperfusion injury, **bryodulcosigenin** administration led to a significant reduction in neurological deficits, cerebral infarct volume, brain edema, and blood-brain barrier leakage.

Quantitative Data on Neuroprotective Effects:



Parameter	Effect of Bryodulcosigenin	Reference
Neurological Deficit Score	Significantly suppressed	
Cerebral Infarct Volume	Significantly suppressed	_
Brain Water Content	Significantly suppressed	_
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)	Significantly reduced levels	
Antioxidant Enzymes (SOD, CAT, GPx)	Significantly enhanced levels	_

The mechanism underlying these effects is, at least in part, attributed to the modulation of the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.

Bryodulcosigenin was found to downregulate the mRNA expression of TLR4 and suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response.

Anti-osteoporotic Activity

Osteoporosis is a progressive bone disease characterized by a decrease in bone mass and density. **Bryodulcosigenin** has shown promise as a potential therapeutic agent for osteoporosis. In an ovariectomy-induced osteoporosis rat model, oral administration of **bryodulcosigenin** (at doses of 10, 20, and 30 mg/kg) for eight weeks significantly improved bone mineral density and uterine weight.

Quantitative Data on Anti-osteoporotic Effects:



Parameter	Effect of Bryodulcosigenin (10, 20, 30 mg/kg)	Reference
Bone Mineral Density (Femur)	Significantly increased (p < 0.001)	
Uterine Weight	Significantly enhanced	-
Serum Estrogen (E2)	Significantly improved levels (p < 0.001)	
Serum FSH and LH	Significantly suppressed levels (p < 0.001)	
OPG/RANKL Ratio	Significantly improved (p < 0.001)	<u>-</u>

The anti-osteoporotic activity of **bryodulcosigenin** is mediated through its influence on the Receptor Activator of Nuclear Factor-kB Ligand (RANKL)/Osteoprotegerin (OPG) signaling pathway. **Bryodulcosigenin** treatment was found to significantly increase the level of OPG, a decoy receptor that inhibits osteoclastogenesis, and decrease the level of RANKL, which promotes the formation and activation of osteoclasts. This modulation of the OPG/RANKL ratio ultimately leads to a reduction in bone resorption and an increase in bone mass.

Anti-cancer Activity

While the anti-cancer properties of various extracts from Bryonia species have been investigated, specific data on the cytotoxic effects of isolated **bryodulcosigenin** against a wide range of human cancer cell lines are still emerging. One study on the aqueous extract of Bryonia laciniosa leaves, a plant from the same genus, demonstrated significant cytotoxicity against human cancer cell lines. The IC50 value for the aqueous extract was found to be 18 μ g/mL against cancer cells, while a much higher concentration (85 μ g/mL) was required to produce the same effect on normal cells, suggesting a degree of selectivity.

Further research is necessary to determine the specific IC50 values of pure **bryodulcosigenin** against a panel of human cancer cell lines to fully assess its potential as an anti-cancer agent.

Signaling Pathways Modulated by Bryodulcosigenin

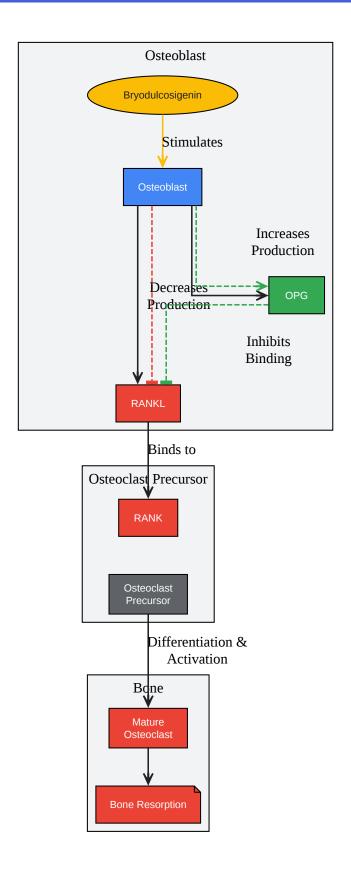


The therapeutic effects of **bryodulcosigenin** are underpinned by its ability to modulate key cellular signaling pathways involved in inflammation, bone metabolism, and cell survival.

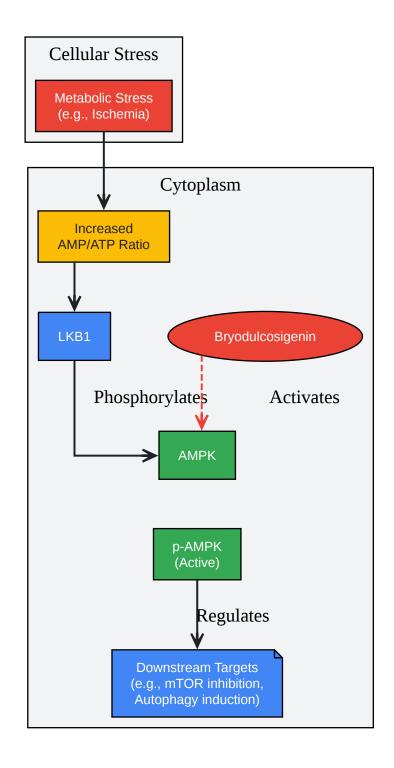
TLR4/NF-kB Signaling Pathway

The TLR4/NF-κB pathway is a critical component of the innate immune system and plays a central role in the inflammatory response.









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